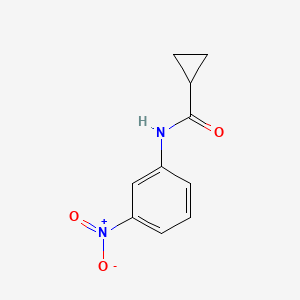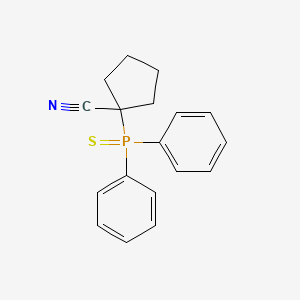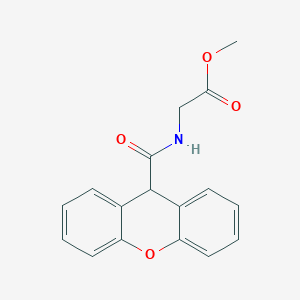![molecular formula C18H21ClN2O3 B5578599 4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)
4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1240702 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Ligand Activity
Research on similar compounds, such as "4-Heterocyclylpiperidines," has demonstrated selective high-affinity ligands for the human dopamine D4 receptor, indicating potential applications in neurological research and the development of treatments for disorders involving dopamine dysregulation. Modifications to the piperidine and heterocyclic components of these molecules can significantly affect their affinity and selectivity, providing a basis for the design of targeted therapeutics (Rowley et al., 1997).
Structural Studies
Compounds containing the piperidine moiety have been extensively studied for their crystal and molecular structures, offering insights into their conformational dynamics and intermolecular interactions. For example, the study of "4-carboxypiperidinium chloride" provides detailed structural information, which is crucial for understanding the chemical behavior and potential reactivity of these compounds (Szafran et al., 2007).
Molecular Interaction
The antagonist activity of compounds structurally related to "4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine" has been analyzed, particularly in the context of the CB1 cannabinoid receptor. These studies highlight the importance of specific structural features for receptor binding and activity, offering a pathway for the development of new drugs with improved specificity and efficacy (Shim et al., 2002).
Synthetic Approaches
Synthesis techniques for compounds with the piperidinyl moiety, such as "2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime," demonstrate the versatility of piperidine derivatives in chemical synthesis. These methods enable the creation of a wide range of compounds with potential pharmaceutical applications (Park et al., 2012).
Propiedades
IUPAC Name |
[4-(2-chlorophenoxy)piperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-12(2)15-11-17(24-20-15)18(22)21-9-7-13(8-10-21)23-16-6-4-3-5-14(16)19/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPXEIEKHBHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)


![3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine](/img/structure/B5578546.png)
![3-Isobutylsulfanyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5578555.png)
![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)
![3-IMINO-1-(MORPHOLIN-4-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBONITRILE](/img/structure/B5578589.png)
![N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B5578607.png)
![[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone](/img/structure/B5578615.png)

